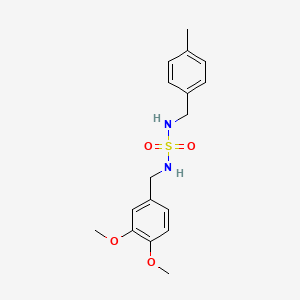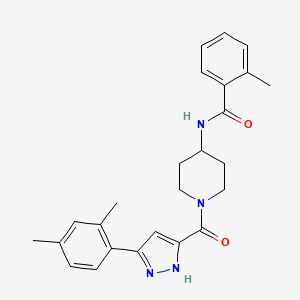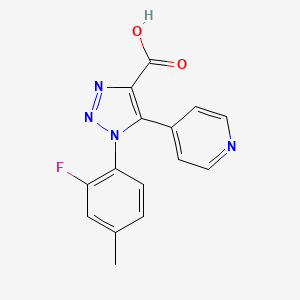
1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This particular derivative features a fluorinated methylphenyl group and a pyridyl group as substituents on the triazole ring, as well as a carboxylic acid functional group.
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a regiospecific reaction that can yield good yields of the desired product. For instance, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through this method, as described in the synthesis of similar compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be significantly influenced by the nature of their substituents. For example, the introduction of a strong hydrogen-bonding group, such as a carboxylic acid, can result in markedly different supramolecular structures . The presence of fluorine atoms can also affect the molecular structure due to their electronegativity and size, potentially influencing the compound's reactivity and intermolecular interactions.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The carboxylic acid group, in particular, can engage in reactions typical of carboxylic acids, such as esterification or amidation . The triazole ring itself can be a site for nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the introduction of fluorine atoms can affect the compound's lipophilicity and electronic properties . The presence of a carboxylic acid group can confer acidity to the compound, with potential implications for solubility and reactivity. The crystal structures of these compounds often feature C-H···X contacts and can form supramolecular constructs that influence their crystallization behavior . Additionally, the photophysical properties of triazole derivatives can be sensitive to structural changes and the microenvironment, as evidenced by their fluorescence characteristics .
Wissenschaftliche Forschungsanwendungen
Selective Sensitization of Eu(III) and Tb(III) Emission
Triarylboron-functionalized dipicolinic acids, including triazole derivatives, have been shown to effectively sensitize the emissions of Europium (Eu) and Terbium (Tb) ions, demonstrating high quantum efficiency. This application is significant in the field of luminescence and could be applied in lighting and display technologies (Park et al., 2014).
Antimicrobial Activities
1,2,3-Triazole derivatives, including those with pyridinyl groups, have been synthesized and evaluated for antimicrobial activities. Studies show that these compounds exhibit good or moderate activity against a range of microbial organisms, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Structural Studies
The synthesis and structural assessment of triazole derivatives have been a focus of several studies. For instance, the synthesis and molecular structure of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 have been detailed, contributing to the understanding of the chemical and physical properties of such compounds (Castiñeiras et al., 2018).
Synthesis of Fluoroalkylated Triazoles
The development of 5-fluoroalkylated 1H-1,2,3-triazoles demonstrates the versatility of triazoles in organic synthesis. These compounds have potential applications in the synthesis of novel organic compounds with unique properties (Peng & Zhu, 2003).
Dual PPARalpha/delta Agonist Effects
Triazole derivatives have been shown to exhibit agonist activities for both PPARalpha and PPARdelta, which are important targets in metabolic diseases. Such findings indicate potential therapeutic applications in conditions like diabetes and dyslipidemia (Ciocoiu et al., 2010).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information.
Zukünftige Richtungen
Future research could focus on exploring the potential applications of this compound, such as its use in medicinal chemistry or materials science.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-2-3-12(11(16)8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNBAOFQBFMIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)
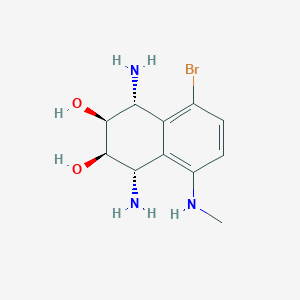
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)
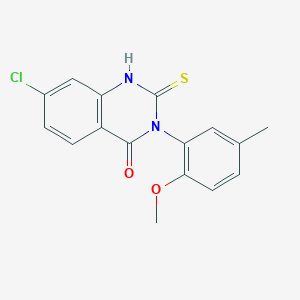
![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
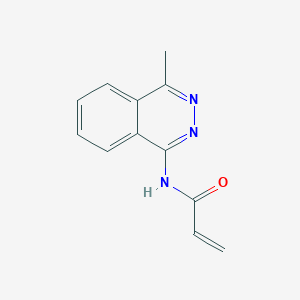
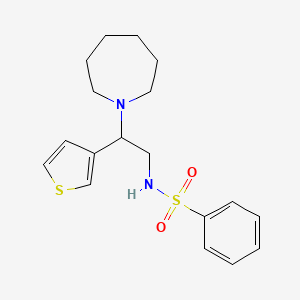
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
